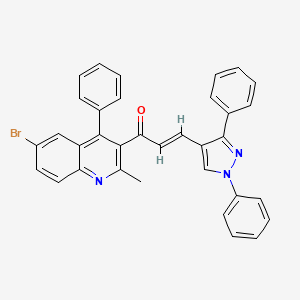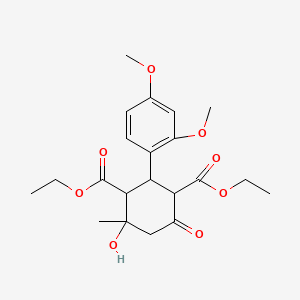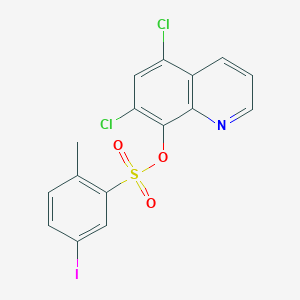![molecular formula C15H12F3N3O4 B15010462 Methyl 6a-methyl-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15010462.png)
Methyl 6a-methyl-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 6A-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyrrolo[3,4-c]pyrazole core, which is a fused ring system containing both pyrrole and pyrazole rings. The presence of a trifluoromethyl group and a carboxylate ester adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6A-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a substituted hydrazine with a diketone, followed by cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 6A-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Wissenschaftliche Forschungsanwendungen
METHYL 6A-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.
Wirkmechanismus
The mechanism of action of METHYL 6A-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The pyrrolo[3,4-c]pyrazole core may interact with nucleic acids or proteins, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[2,3-c]pyrazole derivatives: These compounds share a similar fused ring system but differ in the specific arrangement of atoms and functional groups.
Indole derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities.
Imidazole derivatives: Imidazoles are structurally related and exhibit a wide range of chemical and biological properties.
Uniqueness
METHYL 6A-METHYL-4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE is unique due to its specific combination of a trifluoromethyl group and a pyrrolo[3,4-c]pyrazole core. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C15H12F3N3O4 |
|---|---|
Molekulargewicht |
355.27 g/mol |
IUPAC-Name |
methyl 6a-methyl-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H12F3N3O4/c1-14-9(10(19-20-14)12(23)25-2)11(22)21(13(14)24)8-5-3-4-7(6-8)15(16,17)18/h3-6,9,20H,1-2H3 |
InChI-Schlüssel |
VCENDNXOYISHKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C(C(=NN1)C(=O)OC)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Amino-3-tert-butyl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010403.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B15010408.png)

![N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B15010416.png)
![(4E)-5-(3-fluorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15010427.png)


![2-(naphthalen-1-yl)-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15010443.png)
![1-{5-[(E)-phenyldiazenyl]-1-benzofuran-2-yl}ethanone](/img/structure/B15010463.png)
![6-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B15010471.png)


